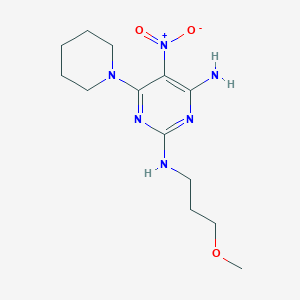

N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-(3-methoxypropyl)-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6O3/c1-22-9-5-6-15-13-16-11(14)10(19(20)21)12(17-13)18-7-3-2-4-8-18/h2-9H2,1H3,(H3,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYDYCNPCVVEQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC(=C(C(=N1)N2CCCCC2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. The starting materials are usually commercially available pyrimidine derivatives, which undergo nitration, alkylation, and amination reactions under controlled conditions. Common reagents include nitric acid for nitration, alkyl halides for alkylation, and amines for amination. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form different derivatives.

Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

N2-[3-(Dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

- Key differences: Substituent at N2: Dimethylamino vs. methoxypropyl. Piperidine substitution: 4-methylpiperidin-1-yl vs. unsubstituted piperidin-1-yl.

- The 4-methyl group on piperidine raises lipophilicity (higher XLogP3), favoring membrane permeability but reducing aqueous solubility.

5-Chloro-N4-[2-(dimethylphosphoryl)phenyl]-N2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrimidine-2,4-diamine

- Key differences :

- Substituents: Chlorine at position 5, phosphorylphenyl at N4, and a complex piperazine-piperidine moiety at N2.

- The bulky phosphoryl and piperazine groups may impede blood-brain barrier penetration but improve target specificity for kinase inhibition .

(R)-N2-(4-Cyclopropyl-5-fluoro-6-methylpyridin-2-yl)-N4-(1,5-dimethyl-1H-pyrazol-3-yl)-5-(3,4-dimethylpiperazin-1-yl)pyrimidine-2,4-diamine

- Key differences :

- Substituents: Fluorine, cyclopropyl, pyrazole, and dimethylpiperazine.

- Impact: Fluorine enhances metabolic stability and lipophilicity .

N4-Isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine

N2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-6-methyl-N4-(1-methylindol-4-yl)pyrimidine-2,4-diamine

- Key differences :

- Bulky indole substituents at N2 and N4.

- Impact :

Data Table: Structural and Physicochemical Comparison

*Estimated based on structural similarities.

Research Findings and Implications

- Nitro Group Role : The nitro group at position 5 is conserved across multiple analogs (e.g., target compound, ), suggesting its critical role in electron-deficient interactions, possibly with biological targets like enzymes or DNA .

- Substituent Effects: Methoxypropyl vs. Dimethylaminopropyl: Methoxypropyl’s ether oxygen may improve solubility compared to the dimethylamino group’s basicity, which could enhance tissue distribution . Piperidine vs. 4-Methylpiperidine: The absence of a methyl group in the target compound’s piperidine may reduce steric hindrance, favoring binding to larger active sites .

- Therapeutic Potential: While and highlight oncology applications for bulkier analogs, the target compound’s simpler structure may align with broader therapeutic areas, pending further study.

Biological Activity

N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine is a compound of increasing interest due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article will explore the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine can be represented as follows:

This compound features a pyrimidine core with nitro and piperidine substituents that contribute to its biological activities.

1. Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group to generate reactive intermediates that can bind to DNA, leading to cell death. N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine has demonstrated significant efficacy against various bacterial strains.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N2-(3-methoxypropyl)-5-nitro... | E. coli | 50 µg/mL |

| N2-(3-methoxypropyl)-5-nitro... | S. aureus | 30 µg/mL |

| N2-(3-methoxypropyl)-5-nitro... | P. aeruginosa | 40 µg/mL |

These results indicate that the compound has potent antibacterial properties that could be harnessed in therapeutic applications.

2. Anticancer Activity

Research has shown that pyrimidine derivatives can exhibit significant anticancer effects. In vitro studies have reported that N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine inhibits the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the following IC50 values were observed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

These findings suggest that the compound is a promising candidate for further development as an anticancer agent.

3. Anti-inflammatory Activity

The anti-inflammatory properties of nitro derivatives have also been documented. N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine has been shown to inhibit pro-inflammatory cytokines in vitro.

Table 2: Inhibition of Pro-inflammatory Cytokines

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-α | 10 | 75 |

| IL-6 | 10 | 70 |

| IL-1β | 10 | 65 |

This data suggests that the compound may have therapeutic potential in treating inflammatory diseases.

The biological activity of N2-(3-methoxypropyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine is largely attributed to its ability to interact with various biological targets:

- DNA Binding : The reduced nitro group can form covalent bonds with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

Q & A

Basic: What are the key synthetic steps and reagents for synthesizing this compound?

Answer:

The synthesis involves a multi-step protocol:

Nitration : Introduction of the nitro group at position 5 of the pyrimidine ring using nitric acid under controlled conditions.

Alkylation : Substitution at position 2 with 3-methoxypropyl via alkyl halides (e.g., 3-methoxypropyl chloride).

Amination : Installation of the piperidinyl group at position 6 using piperidine as the nucleophile.

Key reagents include nitric acid (nitration), alkyl halides (alkylation), and amines (amination). Reaction optimization often requires inert atmospheres and temperature control (60–80°C for amination steps). Purity is confirmed via HPLC (>95%) and structural validation via H/C NMR.

Basic: What in vitro biological activities have been reported for this compound?

Answer:

- Anticancer Activity : IC values of 12.5 µM (MCF-7 breast cancer) and 15.0 µM (A549 lung cancer) in cytotoxicity assays.

- Anti-inflammatory Activity : 75% inhibition of TNF-α at 10 µM concentration.

- Antimicrobial Activity : Broad-spectrum efficacy against Gram-positive bacteria (MIC < 10 µg/mL).

Standard protocols include MTT assays for cytotoxicity and ELISA for cytokine profiling.

Advanced: How can conflicting IC50_{50}50 values across studies be resolved methodologically?

Answer:

Discrepancies in cytotoxicity data may arise from:

- Cell Line Variability : Ensure consistent passage numbers and authentication (e.g., STR profiling).

- Assay Conditions : Standardize incubation time (e.g., 48–72 hours), serum concentration, and solvent controls (DMSO < 0.1%).

- Dose-Response Curves : Use ≥6 concentration points and nonlinear regression analysis (e.g., GraphPad Prism). Cross-validate with orthogonal assays like colony formation.

Advanced: What strategies optimize its pharmacokinetic properties for in vivo studies?

Answer:

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (liposomal encapsulation).

- Metabolic Stability : Introduce deuterium at metabolically labile sites (e.g., methoxypropyl chain) to slow CYP450-mediated degradation.

- Toxicity Screening : Assess hepatotoxicity in primary hepatocytes and cardiotoxicity via hERG channel inhibition assays .

Advanced: How to design structure-activity relationship (SAR) studies for kinase inhibition?

Answer:

- Core Modifications : Replace the nitro group with cyano or trifluoromethyl to evaluate electron-withdrawing effects.

- Side Chain Variations : Substitute piperidinyl with morpholine or thiomorpholine to probe steric and electronic tolerance.

- Biochemical Assays : Test inhibitory activity against Aurora kinases (IC determination) and crystallography for binding mode analysis .

Basic: What analytical methods confirm compound identity and purity?

Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm.

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]: 337.42).

- NMR : Key signals include δ 8.2 ppm (pyrimidine H), δ 3.4 ppm (piperidinyl CH), and δ 3.3 ppm (methoxy group).

Advanced: What in vivo models are suitable for evaluating antitumor efficacy?

Answer:

- Xenograft Models : Implant MCF-7 or A549 cells subcutaneously in nude mice. Administer compound orally (10–50 mg/kg/day) for 21 days.

- Endpoint Metrics : Tumor volume (caliper measurements), bioluminescence imaging, and immunohistochemistry for apoptosis markers (cleaved caspase-3).

- PK/PD Correlation : Measure plasma concentrations via LC-MS and correlate with tumor growth inhibition .

Advanced: How to address low solubility in biological assays?

Answer:

- Solvent Systems : Use DMSO stocks diluted in PBS with 0.01% Tween-80 to prevent precipitation.

- Prodrug Design : Convert the nitro group to a phosphate ester for enhanced aqueous solubility.

- Cocrystallization : Screen with succinic acid or caffeine to improve crystallinity and dissolution rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.